molecular formula C20H11NO7 B13402622 3-Piperidinamine, Dihydrochloride; 3-Aminopiperidine Dihydrochloride

3-Piperidinamine, Dihydrochloride; 3-Aminopiperidine Dihydrochloride

Cat. No.: B13402622
M. Wt: 377.3 g/mol
InChI Key: CVEKAMUQOOINBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrofluorescein, Isomer 1, typically involves the nitration of fluorescein. One common method includes the reaction of fluorescein with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired isomer .

Industrial Production Methods

Industrial production of Nitrofluorescein, Isomer 1, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Nitrofluorescein, Isomer 1, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Aminofluorescein derivatives.

    Substitution: Various substituted fluorescein derivatives depending on the nucleophile used.

    Oxidation: Oxidized fluorescein derivatives

Scientific Research Applications

Nitrofluorescein, Isomer 1, is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Nitrofluorescein, Isomer 1, involves its ability to absorb light at specific wavelengths and emit fluorescence. The nitro group in the compound influences its electronic structure, affecting its absorption and emission properties. The compound can interact with various molecular targets, including proteins and nucleic acids, making it useful in biochemical assays and imaging techniques .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H11NO7

Molecular Weight

377.3 g/mol

IUPAC Name

6'-hydroxy-6-nitrospiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione

InChI

InChI=1S/C20H11NO7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)20(15)14-4-1-10(21(25)26)7-13(14)19(24)28-20/h1-9,15,23H

InChI Key

CVEKAMUQOOINBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3)C5=C(O2)C=C(C=C5)O

Origin of Product

United States

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